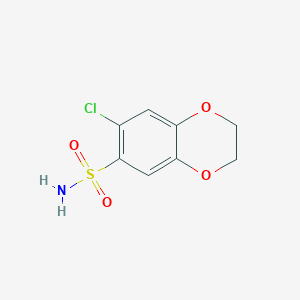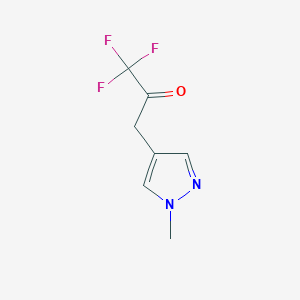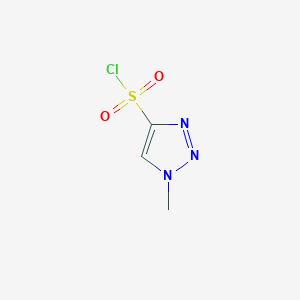
1,2-Difluoro-3-methoxy-5-nitrobenzene
Übersicht
Beschreibung
1,2-Difluoro-3-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3. It has a molecular weight of 189.12 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 1,2-Difluoro-3-methoxy-5-nitrobenzene is 1S/C7H5F2NO3/c1-13-6-3-4 (10 (11)12)2-5 (8)7 (6)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1,2-Difluoro-3-methoxy-5-nitrobenzene has a molecular weight of 189.12 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Reactivity
1,2-Difluoro-3-methoxy-5-nitrobenzene is a part of a broader family of substituted methoxybenzenes, exhibiting unique molecular structures and chemical behaviors. The molecular arrangements of these compounds, including 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene, demonstrate planar structures, with certain methoxy groups being twisted due to steric hindrance. These configurations influence their reactivity, as evident in their hydrogen-bonded dimer formations and distinct packing arrangements in their solid forms (Fun et al., 1997).
Reactions with Nucleophiles
The compound's reaction dynamics, especially with nucleophiles, are significantly influenced by its structural features. Research has shown that while certain reactions with nucleophiles like thiophenoxide anion result in chlorine atom substitution, the use of harder nucleophiles like methoxide anion can lead to meta substitution of a fluorine atom. This substitution is a characteristic S_NAr charge-controlled reaction with a loosely bonded transition state, reflecting the compound's susceptibility to nucleophilic attack and its potential application in chemical synthesis (Cervera et al., 1996).
Organomercury Compounds Synthesis
1,2-Difluoro-3-methoxy-5-nitrobenzene plays a role in the synthesis of organomercury compounds. For instance, mercuration reactions involving related compounds, like 1-methoxy-2-nitrobenzene, have been studied for the synthesis of various organomercury compounds. These reactions yield products with different mercury content based on the reaction conditions, highlighting the compound's utility in the synthesis of complex organomercury structures. The resultant compounds' structures and mercury-mercury spin-spin coupling constants have been extensively analyzed, underscoring the compound's significance in understanding organometallic chemistry (Deacon et al., 1986; Deacon et al., 1984).
Electronic and Photophysical Properties
The electronic spectra of nitrobenzenes, including those with donor substituents like methoxy, have been thoroughly investigated. These studies provide insights into the shifts in the position of the long-wavelength bands in the spectra and establish rules for wavelength shift additivity, particularly in di-donor substituted nitrobenzenes. Such research underscores the compound's relevance in the study of molecular spectroscopy and photophysics, offering a basis for understanding the electronic behavior of similar compounds (Corbett, 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2-difluoro-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKDOPLRIZFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-3-methoxy-5-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)





![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)

